3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid - 1215988-25-2

3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid

Catalog Number: EVT-1761389
CAS Number: 1215988-25-2
Molecular Formula: C8H9F3N2O2
Molecular Weight: 222.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Common Synthetic Approaches:
    • Vilsmeier-Haack Reaction: This method is employed to introduce an aldehyde group at the 4-position of the pyrazole ring, which can be further oxidized to yield the corresponding carboxylic acid. []
    • Condensation Reactions: Substituted hydrazines can be condensed with appropriately functionalized carbonyl compounds, such as β-ketoesters or β-diketones, to construct the pyrazole ring. Subsequent transformations of the substituents can lead to the desired pyrazole propanoic acid derivatives. []
  • Regioselectivity: Achieving regioselectivity during synthesis is crucial, particularly when synthesizing pyrazoles with multiple substitution possibilities. Careful selection of starting materials and reaction conditions is essential to ensure the desired regioisomer is obtained. []
Molecular Structure Analysis
  • Techniques:
    • X-ray Crystallography: Provides detailed information about the three-dimensional structure of the molecules, including bond lengths, bond angles, and intermolecular interactions. []
    • Spectroscopic Methods: Techniques such as NMR and IR spectroscopy are invaluable for elucidating structural features and confirming the identity of synthesized compounds. []
  • Structural Features:
    • Hydrogen Bonding: The carboxylic acid group can participate in both intramolecular and intermolecular hydrogen bonding, influencing the physical properties and crystal packing of the molecules. []
Chemical Reactions Analysis
  • Esterification: The carboxylic acid group readily undergoes esterification reactions, providing a versatile handle for further modifications or introducing specific functionalities. []
  • Amide Formation: Amide bond formation is another common reaction, allowing for the attachment of various amine-containing groups, potentially enhancing biological activity or improving pharmacokinetic properties. []
  • Reduction: The carboxylic acid group can be reduced to an alcohol, providing an alternative functional group for further derivatization. []
Mechanism of Action
  • Enzyme Inhibition: Some derivatives have been reported to exhibit inhibitory activity against specific enzymes, such as cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LO), and phosphodiesterase 10A (PDE10A). [, , , , ]
  • Receptor Antagonism: Certain derivatives have shown antagonistic activity towards specific receptors, including the vitronectin receptor (αvβ3 integrin) involved in osteoclast function and the angiotensin II receptor (AT1) involved in blood pressure regulation. [, ]
  • Modulation of Signaling Pathways: Some derivatives have demonstrated the ability to modulate intracellular signaling pathways, such as those involving cyclic nucleotides (cAMP, cGMP) and kinases (JNK, Cdk5, p38 MAPK), influencing cellular processes and potentially impacting disease states. [, , ]
Applications
  • Medicinal Chemistry and Drug Discovery: The majority of research on pyrazole propanoic acid derivatives focuses on their potential therapeutic applications. These compounds have been explored for their activity against a wide range of diseases, including:
    • Inflammation: Some derivatives exhibit anti-inflammatory effects by inhibiting COX and 5-LO enzymes involved in the production of inflammatory mediators. [, ]
    • Neurological Disorders: Some derivatives have been investigated for their potential in treating neurological disorders like Alzheimer's disease, Parkinson's disease, and schizophrenia, possibly due to their ability to modulate neurotransmitter systems or protect neurons from damage. [, , ]
    • Cardiovascular Diseases: Certain derivatives have been explored for their potential in treating cardiovascular diseases like hypertension by targeting the renin-angiotensin system. []

(S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl) propanoic acid

  • Compound Description: This compound is a crystalline form of (S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl) propanoic acid and its salts. [, ] The research focuses on its potential use in pharmaceutical dosage forms. [, ]

3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid

  • Compound Description: These two compounds were synthesized regiospecifically. [] They are highlighted for their extensive use of hydrogen bonding in their crystal structures. []
  • Relevance: These compounds, alongside 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, belong to the chemical class of 1H-pyrazole-3-propanoic acid derivatives. The research emphasizes the importance of single-crystal X-ray analysis for unambiguous structure determination within this compound class. [] Variations in substituents on the pyrazole ring suggest exploration of structure-activity relationships within this chemical class.

3-[1-Phenyl-5-(1-pyrryl)pyrazol-4-yl]propanoic acid

  • Compound Description: This compound is a key intermediate in synthesizing 1H,4H‐pyrazolo[4,3‐f]pyrrolo[1,2‐a]azepine derivatives. []

3-[1-(6-substituted-pyridazin-3-yl)-5-(4-substituted-phenyl)-1H-pyrazol-3-yl]propanoic acid derivatives

  • Compound Description: This refers to a set of 25 synthesized derivatives evaluated for their ability to inhibit cyclooxygenase-1/2 (COX-1/2) activity and 5-lipoxygenase (5-LO)-mediated LTB4 formation. [] Some derivatives displayed promising inhibitory activity against COX-1, COX-2, and 5-LO. []

2-{4-[-Pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline succinic acid (TP-10)

  • Compound Description: TP-10 is a selective PDE10A inhibitor. [, , ] Research shows that it increases the responsiveness of striatal medium-sized spiny projection neurons (MSNs) to cortical stimulation, potentially offering a therapeutic approach for treating brain disorders. [, , ]

2-{[4-(1methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline (MP-10)

  • Compound Description: MP-10 is another selective PDE10A inhibitor, structurally similar to TP-10. [] Preclinical studies suggest its potential for treating schizophrenia symptoms by modulating dopaminergic and glutamatergic signaling. []

(S)‐3‐Oxo‐8‐[2‐[6‐(methylamino)pyridin‐2‐yl]‐1‐ethoxy]‐2‐(2,2,2‐trifluoroethyl)‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepine‐4‐acetic acid (Compound 1)

  • Compound Description: Compound 1 is an orally active, nonpeptide Arg‐Gly‐Asp (RGD) mimetic αvβ3 antagonist. [] Studies show it prevents bone loss by inhibiting osteoclast-mediated bone resorption. []

Properties

CAS Number

1215988-25-2

Product Name

3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid

IUPAC Name

3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanoic acid

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

InChI

InChI=1S/C8H9F3N2O2/c9-8(10,11)5-13-4-6(3-12-13)1-2-7(14)15/h3-4H,1-2,5H2,(H,14,15)

InChI Key

NRZLTJUTQWALAY-UHFFFAOYSA-N

SMILES

C1=C(C=NN1CC(F)(F)F)CCC(=O)O

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.